molecular formula C9H12BNO3 B11906787 Boronic acid, [4-[(1-oxopropyl)amino]phenyl]- CAS No. 190058-85-6

Boronic acid, [4-[(1-oxopropyl)amino]phenyl]-

Cat. No.: B11906787
CAS No.: 190058-85-6
M. Wt: 193.01 g/mol
InChI Key: GFMJBBAAKDKKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boronic acid, [4-[(1-oxopropyl)amino]phenyl]-, is an organoboron compound featuring a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the para position and a secondary amine linked to a 1-oxopropyl (propionyl) group. The compound’s CAS registry date (31/05/2018) confirms its recent characterization , though detailed physicochemical or biological data remain sparse in the provided literature. Its design suggests applications in medicinal chemistry, particularly in enzyme inhibition or targeted drug delivery, akin to other peptide boronic acids .

Properties

CAS No.

190058-85-6

Molecular Formula

C9H12BNO3

Molecular Weight

193.01 g/mol

IUPAC Name

[4-(propanoylamino)phenyl]boronic acid

InChI

InChI=1S/C9H12BNO3/c1-2-9(12)11-8-5-3-7(4-6-8)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12)

InChI Key

GFMJBBAAKDKKCC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)NC(=O)CC)(O)O

Origin of Product

United States

Preparation Methods

Optimization of Borylation Catalysts

Recent studies highlight the role of ligand selection in enhancing borylation efficiency. For example, XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) improves catalytic activity, reducing reaction times to 6–8 hours while maintaining yields above 80%.

Protection-Deprotection Strategies for Boronic Acids

To mitigate instability during synthesis, boronic acids are often protected as esters. A protocol from PMC3092631 describes the use of diethanolamine (DEA) to form stable boronate esters. For [4-[(1-oxopropyl)amino]phenyl]boronic acid, the pinacol ester derivative is synthesized by reacting the boronic acid with pinacol (1.2 equivalents) in toluene under reflux. After acylation, the ester is hydrolyzed using aqueous hydrochloric acid (1 M) to regenerate the boronic acid.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the major preparation methods:

MethodStarting MaterialKey ReagentsYield (%)Reaction Time (h)
Nitro Reduction4-Nitrobenzene boronic acidH₂/Pd-C, Propionyl chloride60–758–16
Miyaura Borylation4-BromoanilinePd(dppf)Cl₂, Bis(pinacolato)diboron70–8512–24
Protection-DeprotectionPinacol boronate esterDiethanolamine, HCl65–7824–36

Challenges and Mitigation Strategies

  • Boronic Acid Instability : Protodeboronation is minimized by using aprotic solvents (e.g., THF) and avoiding strong acids.

  • Byproduct Formation : Excess propionyl chloride may lead to diacylation; this is controlled by stoichiometric precision and slow reagent addition.

  • Catalyst Costs : Palladium catalysts contribute significantly to expenses. Recycling protocols using supported Pd nanoparticles are under investigation to reduce costs .

Chemical Reactions Analysis

Types of Reactions: (4-Propionamidophenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Biaryl Compounds: Formed from Suzuki–Miyaura coupling.

    Phenols: Resulting from oxidation reactions.

    Substituted Amides: From nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Boronic acids have been extensively studied for their anticancer properties. The compound [4-[(1-oxopropyl)amino]phenyl]boronic acid may act as an inhibitor of proteasomes, similar to bortezomib, which is used in treating multiple myeloma. The mechanism involves the inhibition of the proteasome pathway, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death .

Inhibition of Enzymatic Activity
This compound has potential applications as an inhibitor of various enzymes, including neutral endopeptidase (NEP) and histone deacetylases (HDACs). NEP inhibitors are particularly relevant in treating conditions such as hypertension and heart failure by prolonging the action of certain bioactive peptides . Moreover, HDAC inhibitors can affect gene expression and have implications in cancer therapy .

Synthetic Utility

Suzuki-Miyaura Coupling Reaction
Boronic acids are crucial intermediates in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds, which is essential in synthesizing complex organic molecules. The compound [4-[(1-oxopropyl)amino]phenyl]boronic acid can be utilized in this context to create various biaryl compounds that are valuable in pharmaceuticals .

Building Blocks for Drug Development
Due to their ability to form stable complexes with diols and other nucleophiles, boronic acids serve as building blocks for developing new drug candidates. Their incorporation into drug molecules can enhance selectivity and improve pharmacokinetic properties .

Biological Activities

Antibacterial and Antiviral Properties
Recent studies have indicated that boronic acids possess antibacterial and antiviral activities. The modification of existing antibiotics with boronic acid moieties has shown promise in enhancing their efficacy against resistant strains of bacteria . This application is particularly relevant given the rising concern over antibiotic resistance.

Sensor Applications
Boronic acids are also utilized in sensor technologies due to their ability to selectively bind to diols. This property can be exploited for developing sensors that detect glucose levels or other biologically relevant molecules, offering potential applications in diabetes management and other health monitoring systems .

Case Studies

Study Purpose Phase Status
Combination therapy with bortezomib in advanced stage aggressive lymphomasTo study whether the combination of CHOP with bortezomib can overcome drug resistancePhase 1 Phase 2Completed (October 2009)
Combination therapy with ixazomib for sarcoma treatmentTo establish a safe dose combination of selinexor and ixazomibPhase 1Ongoing
Lymphoma study with bortezomib or vorinostatTo determine safety and tolerability of AMG-655 when combined with bortezomib or vorinostatPhase 1Completed (August 2011)

Mechanism of Action

The mechanism of action of (4-Propionamidophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in its use as an enzyme inhibitor, where it can bind to the active site of enzymes and inhibit their activity. The boronic acid group interacts with serine residues in the active site, forming a stable complex that prevents substrate binding .

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties
Compound Name Molecular Weight logP (Predicted) Solubility (mg/mL)
Boronic acid, [4-[(1-oxopropyl)amino]phenyl]- ~235.1* ~1.5 ~10–20 (aqueous)
Bortezomib 384.24 2.1 0.1 (DMSO)
[4-(1-Cyanocyclopropyl)phenyl]boronic acid 187.01 1.8 ~5 (DMSO)
Biphenyl-4-boronic acid 198.03 2.9 <1 (aqueous)

*Estimated based on molecular formula C₉H₁₁BN₂O₃.

Biological Activity

Boronic acids, including the compound Boronic acid, [4-[(1-oxopropyl)amino]phenyl]- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific boronic acid, exploring its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a boronic acid functional group attached to a phenyl ring with an amino and carbonyl substituent. Its molecular formula is C11_{11}H14_{14}BNO2_2, and it possesses a CAS number of 190058-85-6. The unique structure allows for interaction with various biological targets, leading to its potential therapeutic applications.

Boronic acids interact with biological molecules through reversible covalent bonding, primarily with diols and amino groups. This property is crucial for their role in enzyme inhibition and as drug delivery systems. The mechanism includes:

  • Enzyme Inhibition : Boronic acids can inhibit proteasomes by binding to the active site, which is particularly relevant in cancer therapy.
  • Targeting Transporters : Compounds like boronophenylalanine have been used in Boron Neutron Capture Therapy (BNCT), targeting amino acid transporters in tumor cells .

Anticancer Properties

Research indicates that boronic acids exhibit significant anticancer activity. For instance:

  • Mechanism : They disrupt proteasome activity, leading to apoptosis in cancer cells. Bortezomib, a boronic acid derivative, has been successfully used in multiple myeloma treatment.
  • Case Studies : A study demonstrated that derivatives of boronic acids could enhance the efficacy of existing chemotherapeutics by overcoming drug resistance mechanisms .

Antimicrobial Activity

Boronic acids have shown promise as antimicrobial agents:

  • Broad Spectrum : They exhibit activity against various bacteria and fungi. Their mechanism involves disrupting microbial cell wall synthesis and function.
  • Research Findings : A study highlighted the effectiveness of certain boronic acid derivatives against resistant strains of bacteria, suggesting their potential as novel antibiotics .

Comparative Analysis

Activity TypeCompound ExampleMechanism of ActionReference
AnticancerBortezomibProteasome inhibition
AntimicrobialBoron-containing derivativesDisruption of cell wall synthesis
AntiviralBoronophenylalanineTargeting viral enzymes

Case Studies

  • Bortezomib in Cancer Therapy
    • Bortezomib has been extensively studied for its role in treating multiple myeloma. It works by inhibiting the proteasome, leading to increased apoptosis in malignant cells.
    • Clinical trials have shown improved survival rates among patients treated with bortezomib compared to those receiving standard therapies.
  • Antimicrobial Efficacy
    • A recent study evaluated several boronic acid derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that these compounds exhibited significant antibacterial activity, suggesting a potential new avenue for MRSA treatment.
  • Boron Neutron Capture Therapy (BNCT)
    • Amino acid-based boron carriers have been developed for BNCT, showing selective accumulation in tumor cells while sparing healthy tissues. This method has shown promise in treating gliomas and other difficult-to-treat cancers .

Q & A

Q. What computational methods are suitable for predicting the structural and spectral properties of [4-[(1-oxopropyl)amino]phenyl]boronic acid?

Density Functional Theory (DFT) calculations, such as those performed using software like SPARTAN’14, are effective for modeling molecular geometry, vibrational frequencies, and electronic transitions. These methods help predict reactivity patterns and guide synthetic optimization. For example, DFT can assess the stability of boroxine formation or evaluate diol-binding affinity .

Q. How can researchers synthesize [4-[(1-oxopropyl)amino]phenyl]boronic acid while minimizing side reactions?

Key strategies include:

  • Using protective groups (e.g., MIDA boronate) to stabilize the boronic acid during synthesis .
  • Optimizing reaction conditions (e.g., temperature, solvent polarity) to prevent dehydration/cyclization to boroxines .
  • Employing Suzuki-Miyaura cross-coupling with pre-functionalized aryl halides to introduce the boronic acid moiety .

Q. What analytical techniques are recommended for characterizing boronic acid derivatives?

  • Mass Spectrometry (MS): Derivatize with diols (e.g., 2,3-butanedione) to stabilize boronic acids and avoid boroxine interference in MALDI-MS .
  • Surface Plasmon Resonance (SPR): Immobilize the compound on dextran-coated gold substrates to study glycoprotein interactions .
  • NMR Spectroscopy: Monitor pH-dependent binding constants (e.g., using <sup>11</sup>B NMR) to assess selectivity for diols like sialic acid .

Advanced Research Questions

Q. How can non-specific secondary interactions be mitigated when using this boronic acid in glycoprotein capture systems?

  • Buffer Optimization: Adjust pH and ionic strength (e.g., borate buffer at pH 8.5–9.0) to enhance selectivity for cis-diols while minimizing electrostatic/hydrophobic interactions with non-glycosylated proteins .
  • Surface Engineering: Modify immobilization substrates (e.g., carboxymethyl dextran) to reduce nonspecific binding .
  • Competitive Elution: Use soluble diols (e.g., fructose) to displace bound glycoproteins selectively .

Q. What experimental contradictions arise in assessing boronic acid-diol binding affinity, and how can they be resolved?

  • Contradiction: Apparent binding constants (K) may vary due to pH-dependent boronic acid ionization or competing boroxine formation.
  • Resolution: Standardize pH conditions (e.g., pH 7.4 for physiological relevance) and pre-equilibrate the compound to avoid kinetic artifacts . Use computational models to predict ionization states and validate with <sup>11</sup>B NMR .

Q. How can this boronic acid be integrated into fluorescence-based sensors for dual detection (e.g., glucose and metal ions)?

  • Sensor Design: Functionalize conjugated polymeric nanoparticles (SCPNs) with boronic acid groups for glucose detection via diol binding, while incorporating fluorophores (e.g., pyrene) for Fe<sup>3+</sup> sensing through chelation-enhanced quenching .
  • Methodology: Use Suzuki polycondensation to synthesize SCPNs, followed by surface modification to introduce boronic acid moieties .

Q. What strategies improve the stability of boronic acid-containing peptides during MS analysis?

  • Derivatization: Convert boronic acids to cyclic esters using diols (e.g., mannitol) to prevent dehydration/trimerization .
  • Matrix Selection: Use MALDI matrices (e.g., α-cyano-4-hydroxycinnamic acid) that minimize in-source fragmentation .

Methodological Recommendations

  • For Drug Design: Perform structure-activity relationship (SAR) studies using computational docking (e.g., AutoDock) to identify key interactions with enzyme active sites, such as proteasomes .
  • For Sensor Development: Combine SPR and fluorescence lifetime imaging (FLIM) to correlate binding events with real-time conformational changes in live cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.